Ethambutol dihydrochloride

Descripción general

Descripción

Ethambutol dihydrochloride is a medication primarily used to treat tuberculosis. It is often administered in combination with other tuberculosis medications such as isoniazid, rifampicin, and pyrazinamide . This compound is known for its ability to interfere with the metabolism of bacteria, making it an essential drug in the fight against tuberculosis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethambutol dihydrochloride can be synthesized through the condensation reaction of (S)-2-aminobutanol and 1,2-dichloroethane in a low-boiling organic solvent . Another method involves reacting butene-1 and chlorine with acetonitrile to yield N-[1-(chloromethyl)propyl]acetimidoyl chloride, which is then hydrolyzed to N-[1-(chloromethyl)propyl]-acetamide and further to dl-2-amino-1-butanol .

Industrial Production Methods: The industrial production of this compound involves the use of (S)-2-aminobutanol and 1,2-dichloroethane, with the reaction carried out in a low-boiling organic solvent. This method is noted for its simplicity, safety, stability, low cost, and high practical value in the industry .

Análisis De Reacciones Químicas

Types of Reactions: Ethambutol dihydrochloride undergoes various chemical reactions, including oxidation and substitution reactions. It is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include (S)-2-aminobutanol, 1,2-dichloroethane, butene-1, chlorine, and acetonitrile . The reactions are typically carried out under controlled conditions to ensure the stability and purity of the final product.

Major Products Formed: The major products formed from the reactions involving this compound include the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid and other intermediate compounds such as N-[1-(chloromethyl)propyl]acetimidoyl chloride .

Aplicaciones Científicas De Investigación

Treatment of Tuberculosis

Ethambutol is a first-line drug in the treatment regimen for pulmonary tuberculosis. It is typically administered in combination with other antitubercular agents such as isoniazid, rifampicin, and pyrazinamide to enhance efficacy and prevent the development of drug-resistant strains . The standard dosage ranges from 15 to 25 mg/kg per day, depending on patient-specific factors such as age and renal function .

Treatment of Nontuberculous Mycobacterial Infections

Ethambutol is also effective against infections caused by non-tuberculous mycobacteria, including Mycobacterium avium complex, Mycobacterium kansasii, and Mycobacterium xenopi. It has been endorsed for use in patients with these infections, particularly those co-infected with HIV .

Absorption and Metabolism

Ethambutol is well absorbed orally, with peak plasma concentrations occurring approximately 2-4 hours post-administration. About 8-15% of the dose is metabolized in the liver to inactive metabolites . The drug's pharmacokinetics can be affected by renal function; thus, dosage adjustments are necessary for patients with impaired renal function to avoid toxicity.

Drug-Drug Interactions

Ethambutol interacts with various organic cation transporters (OCTs), which can alter the absorption and excretion profiles of co-administered drugs. Notably, it has been shown to inhibit OCT1 and OCT2 transporters significantly . This interaction necessitates careful monitoring when prescribed alongside other medications.

Visual Impairment as a Side Effect

One significant adverse effect associated with ethambutol is optic neuritis, which can lead to visual impairment or even irreversible blindness if not monitored properly. A case study highlighted a patient who developed vision problems after prolonged treatment with higher doses than recommended . Regular ophthalmologic evaluations are recommended for patients on ethambutol therapy.

Efficacy in HIV Co-infected Patients

A clinical study demonstrated that ethambutol effectively reduced the incidence of disseminated Mycobacterium avium infections in HIV-positive patients when used as part of a combination therapy regimen . This underscores its importance not only in TB management but also in treating opportunistic infections in immunocompromised populations.

Data Tables

| Application Area | Description |

|---|---|

| Tuberculosis Treatment | First-line agent combined with other antitubercular drugs |

| Nontuberculous Mycobacterial Infections | Effective against various non-tuberculous mycobacteria |

| Visual Impairment Risk | Potential for optic neuritis; requires monitoring |

| Drug Interactions | Inhibits organic cation transporters; adjust dosages accordingly |

Mecanismo De Acción

The mechanism of action of Ethambutol dihydrochloride involves the inhibition of arabinosyl transferase, an enzyme that polymerizes arabinose into arabinan and then arabinogalactan, a constituent of the mycobacterial cell wall . This inhibition disrupts the synthesis of the cell wall, leading to the bacteriostatic effect of the drug .

Comparación Con Compuestos Similares

- Isoniazid

- Rifampicin

- Pyrazinamide

- Azithromycin

- Rifampin

Comparison: Ethambutol dihydrochloride is unique in its mechanism of action, specifically targeting arabinosyl transferase, whereas other similar compounds like isoniazid and rifampicin have different targets and mechanisms. Isoniazid inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, while rifampicin inhibits bacterial RNA synthesis . This uniqueness makes this compound a valuable component of combination therapy for tuberculosis.

Actividad Biológica

Ethambutol dihydrochloride (EDH) is a crucial bacteriostatic agent used primarily in the treatment of tuberculosis (TB). This compound's biological activity is characterized by its mechanism of action, pharmacokinetics, and clinical implications, particularly in relation to its efficacy and safety profile.

Ethambutol exerts its therapeutic effects by inhibiting the synthesis of the bacterial cell wall in Mycobacterium tuberculosis. Its primary mechanism involves the inhibition of arabinosyl transferases, specifically embA, embB, and embC. This inhibition disrupts the formation of arabinogalactan and lipoarabinomannan, essential components of the mycobacterial cell wall, leading to increased cell wall permeability and ultimately bacterial cell death .

Key Mechanisms:

- Inhibition of Arabinosyl Transferases : Disrupts arabinogalactan synthesis.

- Impact on Cell Wall Integrity : Reduces binding sites for mycolic acids, impairing cell wall structure .

- Synergistic Effects : Works in conjunction with other antitubercular agents like isoniazid to enhance bactericidal activity against TB .

Pharmacokinetics

Ethambutol is well-absorbed when administered orally, with bioavailability ranging from 75% to 80%. It reaches peak serum concentrations within 2 to 4 hours post-administration. The drug is widely distributed in body tissues, particularly accumulating in erythrocytes at concentrations approximately twice that of plasma .

Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 75-80% |

| Peak Concentration (Cmax) | 2-5 µg/mL |

| Time to Peak (Tmax) | 2-4 hours |

| Volume of Distribution | 76.2 L (HIV-TB co-infected patients) |

| Protein Binding | 20-30% |

Clinical Efficacy

Ethambutol is typically used in combination with other first-line anti-TB drugs such as rifampicin, isoniazid, and pyrazinamide. This combination therapy enhances treatment efficacy and reduces the risk of developing drug-resistant strains of TB .

Case Studies:

- Ocular Toxicity : A study highlighted cases where patients developed severe optic neuropathy after ethambutol treatment. Despite discontinuation of the drug, some patients experienced irreversible vision loss .

- Dry Powder Formulations : Research on a dry powder formulation of ethambutol demonstrated improved potency and reduced toxicity compared to traditional formulations, suggesting potential for better clinical outcomes in TB treatment .

Safety Profile

While effective, ethambutol's use is associated with several adverse effects. The most notable is ocular toxicity, which can lead to irreversible vision impairment. Regular monitoring of visual acuity is recommended for patients receiving this medication .

Adverse Effects:

- Ocular Toxicity : Risk of optic neuropathy.

- Gastrointestinal Disturbances : Nausea and vomiting.

- Allergic Reactions : Skin rashes and hypersensitivity reactions.

Propiedades

Número CAS |

1070-11-7 |

|---|---|

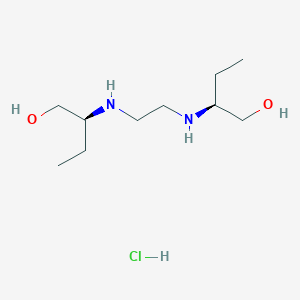

Fórmula molecular |

C10H26Cl2N2O2 |

Peso molecular |

277.23 g/mol |

Nombre IUPAC |

[(2S)-1-hydroxybutan-2-yl]-[2-[[(2S)-1-hydroxybutan-2-yl]azaniumyl]ethyl]azanium;dichloride |

InChI |

InChI=1S/C10H24N2O2.2ClH/c1-3-9(7-13)11-5-6-12-10(4-2)8-14;;/h9-14H,3-8H2,1-2H3;2*1H/t9-,10-;;/m0../s1 |

Clave InChI |

AUAHHJJRFHRVPV-BZDVOYDHSA-N |

SMILES |

CCC(CO)NCCNC(CC)CO.Cl.Cl |

SMILES isomérico |

CC[C@@H](CO)[NH2+]CC[NH2+][C@@H](CC)CO.[Cl-].[Cl-] |

SMILES canónico |

CCC(CO)[NH2+]CC[NH2+]C(CC)CO.[Cl-].[Cl-] |

Apariencia |

White to off-white crystalline powder. |

Key on ui other cas no. |

22196-75-4 1070-11-7 |

Pictogramas |

Health Hazard |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

>41.6 [ug/mL] (The mean of the results at pH 7.4) |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Dexambutol EMB Fatol EMB Hefa EMB-Fatol EMB-Hefa Etambutol Llorente Ethambutol Ethambutol Hydrochloride Etibi Hydrochloride, Ethambutol Llorente, Etambutol Miambutol Myambutol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Ethambutol Hydrochloride against Mycobacterium tuberculosis?

A1: Ethambutol Hydrochloride targets the synthesis of arabinogalactan, a key component of the mycobacterial cell wall. Specifically, it inhibits the enzymes arabinosyl transferases, which are responsible for incorporating arabinose into arabinogalactan. [] This disruption weakens the cell wall, ultimately leading to bacterial death. []

Q2: How effective is Ethambutol Hydrochloride in treating tuberculosis, and what other drugs is it typically combined with?

A2: Ethambutol Hydrochloride is most effective when used in combination with other anti-tuberculosis drugs like rifampicin, isoniazid, and pyrazinamide. [, , , ] This multi-drug approach is essential for achieving optimal bactericidal activity, preventing the emergence of drug resistance, and ensuring treatment success. [, ]

Q3: Does the route of administration affect the efficacy of Ethambutol Hydrochloride?

A3: Research suggests that intravenous administration of Ethambutol Hydrochloride can achieve significantly higher serum concentrations compared to oral administration. [] This difference in pharmacokinetic profiles might influence treatment efficacy depending on factors like disease severity and individual patient characteristics.

Q4: Are there any known biomarkers to monitor Ethambutol Hydrochloride treatment response?

A4: While there are no established biomarkers specifically for Ethambutol Hydrochloride, monitoring serum uric acid levels could offer insights into treatment response. Studies show that long-term administration of Ethambutol Hydrochloride can reduce serum uric acid levels in hyperuricemic rats. [] This effect might be linked to EMB's potential influence on purine metabolism. []

Q5: What is the molecular formula and weight of Ethambutol Hydrochloride?

A5: The molecular formula of Ethambutol Hydrochloride is C10H24N2O2·2HCl, and its molecular weight is 277.23 g/mol. [, ]

Q6: What spectroscopic techniques are commonly employed to characterize Ethambutol Hydrochloride?

A6: Researchers often utilize a combination of spectroscopic methods to characterize Ethambutol Hydrochloride, including: * Nuclear Magnetic Resonance (NMR): 1H-NMR and 13C-NMR are useful for confirming the structure and studying polymorphic forms. [, , ] * Fourier Transform Infrared Spectroscopy (FTIR): FTIR helps analyze functional groups and assess potential interactions with excipients in formulations. [, ]

Q7: What are the standard analytical methods for quantifying Ethambutol Hydrochloride in pharmaceutical formulations?

A7: Several analytical techniques have been developed and validated for accurate and reliable quantification of Ethambutol Hydrochloride, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. Different variations of HPLC are used, including: * HPLC with pre-column derivatization using reagents like phenylethyl isocyanate, enhancing sensitivity and selectivity for EMB detection. [, , , ] * HPLC with ultraviolet (UV) detection, a widely adopted method for its simplicity and cost-effectiveness. [, , , , , ] * HPLC with charged aerosol detection (CAD), offering enhanced sensitivity and a wider dynamic range compared to traditional UV detection. []

Q8: What are the challenges associated with formulating Ethambutol Hydrochloride?

A8: Ethambutol Hydrochloride presents inherent challenges in formulation development, primarily due to its: * High dose requirement, necessitating larger tablet sizes and potentially impacting patient compliance. [, ] * Poor flowability and compressibility, making it difficult to process into tablets with consistent weight and hardness. []

Q9: How can these formulation challenges be addressed?

A9: Researchers are exploring various strategies to enhance the processability and patient acceptability of Ethambutol Hydrochloride formulations. Some promising approaches include: * Spherical Agglomeration: This technique improves flow properties, compressibility, and packing characteristics, ultimately enhancing tablet manufacturing efficiency. [] * Effervescent Tablets: Formulating Ethambutol Hydrochloride as effervescent tablets can improve palatability and facilitate administration, particularly in pediatric patients. [] * Dry Powder Inhaler (DPI): Developing EMB formulations for DPI could offer targeted lung delivery, potentially improving therapeutic outcomes in pulmonary tuberculosis. []

Q10: What are the known toxicological concerns associated with Ethambutol Hydrochloride?

A10: The primary safety concern with Ethambutol Hydrochloride is its potential for ocular toxicity, particularly optic neuritis, which can lead to vision impairment. [, , ] Regular eye examinations are crucial during treatment to monitor for any signs of visual disturbances.

Q11: Are there any known mechanisms of resistance to Ethambutol Hydrochloride in Mycobacterium tuberculosis?

A11: Resistance to Ethambutol Hydrochloride can arise from mutations in the genes encoding arabinosyl transferases, the drug's primary target. [] These mutations reduce the enzyme's sensitivity to EMB, rendering the drug ineffective.

Q12: What are the key SHE (Safety, Health, and Environment) considerations for handling and disposal of Ethambutol Hydrochloride?

A12: While specific SHE regulations may vary depending on location and context, some general principles apply: * Handling: Use appropriate personal protective equipment (PPE) to minimize exposure during handling. * Disposal: Dispose of EMB and contaminated materials according to local regulations to prevent environmental contamination.

Q13: What are some of the emerging cross-disciplinary applications of Ethambutol Hydrochloride?

A13: Beyond its established role in tuberculosis treatment, Ethambutol Hydrochloride is being investigated for potential applications in other areas, including: * Hyperuricemia treatment: Research suggests that EMB might have a role in managing hyperuricemia by influencing purine metabolism. [, ] * Metal complexation: Studies exploring the interaction of Ethambutol Hydrochloride with metal ions like nickel and copper could lead to novel applications in areas like catalysis and materials science. []

Q14: What are some future directions for research on Ethambutol Hydrochloride?

A14: Future research on Ethambutol Hydrochloride could focus on: * Developing more patient-friendly formulations, such as taste-masked pediatric formulations or long-acting injectables, to improve adherence. [] * Elucidating the complete mechanism of action and identifying novel drug targets to combat emerging drug resistance. * Investigating potential off-target effects and drug interactions to optimize safety and efficacy profiles.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.